molecular formula C8H9ClN2O B2553294 6-(Aminomethyl)benzoxazole Hydrochloride CAS No. 1956341-07-3

6-(Aminomethyl)benzoxazole Hydrochloride

Cat. No.: B2553294
CAS No.: 1956341-07-3
M. Wt: 184.62
InChI Key: GATYUJKCJILUIW-UHFFFAOYSA-N
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Description

6-(Aminomethyl)benzoxazole Hydrochloride is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Toxicity Testing

Research on derivatives of benzoxazole, including compounds related to 6-(Aminomethyl)benzoxazole Hydrochloride, demonstrates their potential in biological activity studies. One study synthesized novel benzoxazine and aminomethyl compounds, including variations of benzoxazole, to test their biological activity using the brine shrimp lethality test. This study indicates the potential of these compounds, including benzoxazole derivatives, to be further studied for their bioactivity (Rudyanto et al., 2014).

Synthesis and Chemical Behavior

The synthesis of benzoxazole derivatives, including this compound, has been explored in several studies. For instance, the preparation of benzoxazole sulfanilamide derivatives involves the synthesis of 6-substituted benzoxazole compounds (Sycheva et al., 1967). Additionally, a study on the protonation and deprotonation enthalpies of benzoxazole and its derivatives, including 6-(Aminomethyl)benzoxazole, highlights their potential application in drug design due to their interaction with water molecules, which is crucial in biological systems (Kabanda & Ebenso, 2013).

Antimicrobial and Antitumor Properties

Benzoxazole derivatives, including this compound, have been evaluated for their antimicrobial activities. A study synthesized and tested benzoxazole derivatives against various microorganisms, including Pseudomonas aeruginosa and Staphylococcus aureus, showing broad-spectrum antimicrobial activity (Ertan-Bolelli et al., 2016). Furthermore, novel 6-amino-2-phenylbenzothiazole derivatives, closely related to benzoxazole derivatives, have been synthesized and found to exhibit cytostatic activities against various human cell lines, suggesting potential antitumor applications (Racané et al., 2006).

Photophysical Properties

The study of excited-state intramolecular proton transfer (ESIPT) mechanisms of benzoxazole derivatives, including those with amino groups, provides insights into their photophysical properties. This research is crucial for applications in fluorescent probes and understanding the proton transfer processes in these compounds (Li et al., 2016).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The future development trend and prospect of the synthesis of benzoxazoles are expected to continue to evolve, with a focus on green chemistry and eco-friendly pathways .

Properties

IUPAC Name

1,3-benzoxazol-6-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATYUJKCJILUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)OC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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